N-(1-benzoylpiperidin-4-yl)-2-phenylbutanamide
Description
N-(1-benzoylpiperidin-4-yl)-2-phenylbutanamide is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
N-(1-benzoylpiperidin-4-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-2-20(17-9-5-3-6-10-17)21(25)23-19-13-15-24(16-14-19)22(26)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLRZHPSUGAMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoylpiperidin-4-yl)-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The benzoyl group can be introduced through acylation reactions using benzoyl chloride and a suitable base. The phenylbutanamide moiety is then attached via amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoylpiperidin-4-yl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Thionyl chloride, sodium hydride
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
N-(1-benzoylpiperidin-4-yl)-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-benzoylpiperidin-4-yl)-2-phenylbutanamide involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors or enzymes, modulating their activity. This can lead to various physiological effects, such as pain relief or anti-inflammatory responses. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with opioid receptors or other neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-2-furamide
- N-(1-benzylpiperidin-4-yl)acetohydrazide
- N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
Uniqueness
N-(1-benzoylpiperidin-4-yl)-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable molecule for drug discovery and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
